Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate

Description

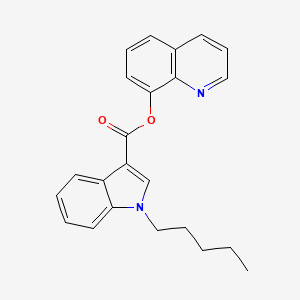

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (PB-22) is a synthetic cannabinoid receptor agonist (SCRA) first identified in illicit drug markets in the early 2010s . Its molecular formula is C₂₃H₂₂N₂O₂, with a molecular weight of 358.44 g/mol . Structurally, PB-22 features a quinoline moiety linked via an ester bond to a 1-pentylindole-3-carboxylate group, a design that mimics endogenous cannabinoids like anandamide but with enhanced receptor affinity and metabolic stability .

PB-22 primarily acts as a potent agonist of CB₁ and CB₂ receptors, triggering downstream effects such as analgesia, euphoria, and tachycardia . Due to its psychoactive properties, PB-22 has been classified as a Schedule I controlled substance in the United States and other jurisdictions since 2014 .

Properties

IUPAC Name |

quinolin-8-yl 1-pentylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVGICCEAOUWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856177 | |

| Record name | Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-17-7 | |

| Record name | PB 22 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | QUPIC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM6J8F29FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

PB-22 can be synthesized through a multi-step process involving the esterification of 1-pentyl-1H-indole-3-carboxylic acid with 8-hydroxyquinoline . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

PB-22 undergoes various chemical reactions, including:

Ester Hydrolysis: This reaction yields pentylindole-3-carboxylic acid and 8-hydroxyquinoline.

Oxidation: PB-22 can be oxidized to form hydroxypentyl-PB-22 and PB-22 pentanoic acid.

Glucuronidation: This reaction involves the addition of glucuronic acid to PB-22, forming glucuronide conjugates.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and uridine diphosphate glucuronic acid for glucuronidation .

Scientific Research Applications

PB-22 is primarily used in scientific research to study the cannabinoid receptor system. It acts as an agonist at cannabinoid receptors CB1 and CB2, making it useful for investigating the pharmacological and toxicological effects of synthetic cannabinoids . Research has also focused on its metabolism and detection in biological samples, which is crucial for forensic and clinical investigations .

Mechanism of Action

PB-22 exerts its effects by binding to cannabinoid receptors CB1 and CB2 . This binding activates the receptors, leading to various physiological and psychological effects similar to those of Δ9-tetrahydrocannabinol . The exact molecular pathways involved in its action are still under investigation, but it is known to influence neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

- 5F-PB-22 : The fluoropentyl chain enhances metabolic stability and potency compared to PB-22, but it also increases neurotoxicity risks .

- NPB-22 : Replacing indole with indazole reduces hepatic metabolism, prolonging its half-life .

- JWH-018: Lacks the quinoline moiety, resulting in weaker CB₁ binding but greater recreational use historically .

Pharmacological Profiles

- PB-22 vs. 5F-PB-22 : 5F-PB-22 exhibits 10-fold higher CB₁ receptor activation in vitro due to fluorine’s electronegativity enhancing ligand-receptor interactions .

- PB-22 vs. NPB-22 : NPB-22’s indazole core reduces oxidative degradation by cytochrome P450 enzymes, increasing its bioavailability .

- PB-22 vs. AM-2201 : AM-2201’s naphthoyl group confers stronger psychoactivity but is associated with severe hepatotoxicity .

Legal and Regulatory Status

Biological Activity

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, commonly referred to as PB-22 or QUPIC, is a synthetic cannabinoid that has garnered attention due to its potent biological effects, particularly its interactions with cannabinoid receptors. This article explores the biological activity of PB-22, including its pharmacological properties, receptor affinities, and implications for human health.

Chemical Structure and Classification

PB-22 belongs to the aminoalkylindole (AAI) class of synthetic cannabinoids. Its chemical structure is characterized by an indole nucleus substituted at the 1-position with a pentyl group and at the 3-position with a carboxylate moiety. This structural configuration is similar to other well-known cannabinoids such as JWH-018 and AM-2201.

Receptor Binding Affinity

PB-22 exhibits high affinity for the cannabinoid receptors CB1 and CB2. In vitro studies using [^35S]GTPγS binding assays demonstrated that PB-22 acts as an agonist at these receptors, with a stronger affinity for CB1 compared to CB2. Specifically, it showed comparable activity to Adamantyl-THPINACA, another synthetic cannabinoid, while exhibiting stronger CB2 activity than CUMYL-4CN-B7AICA .

Biological Effects

The biological effects of PB-22 are primarily mediated through its action on the endocannabinoid system. Studies have indicated that PB-22 can produce Δ9-tetrahydrocannabinol (THC)-like effects, including:

- Locomotor Depressant Effects : In animal models, PB-22 has been shown to induce hypolocomotion, similar to the effects observed with THC .

- Analgesic Properties : The compound has been investigated for potential analgesic effects due to its interaction with cannabinoid receptors that modulate pain perception.

Case Study: Inhalation Exposure

A significant study examined the inhalation exposure of PB-22 in a controlled environment. It was found that thermal degradation during combustion led to the formation of degradation products such as 8-quinolinol and pentyl indazole 3-carboxylic acid, which did not exhibit CB receptor activity. This suggests that while PB-22 is biologically active, its effectiveness may be compromised under certain conditions .

Clinical Implications

Despite its potent biological activity, PB-22 is classified as a Schedule I controlled substance by the DEA due to its high potential for abuse and lack of accepted medical use . Reports have emerged linking PB-22 use to adverse health effects, including severe psychological reactions and dependency issues among users.

Comparative Analysis of Synthetic Cannabinoids

The following table summarizes key characteristics of several synthetic cannabinoids related to PB-22:

| Compound Name | CB1 Affinity | CB2 Affinity | Notable Effects |

|---|---|---|---|

| PB-22 (QUPIC) | High | Moderate | THC-like effects; hypolocomotion |

| 5F-PB-22 | High | Moderate | Similar structure; increased potency |

| Adamantyl-THPINACA | High | Low | Analgesic effects |

| CUMYL-4CN-B7AICA | Moderate | Moderate | Lower efficacy compared to PB-22 |

Q & A

Q. What are the optimal synthetic routes for Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of quinoline-indole carboxylates typically involves multi-step condensation reactions. For example, analogous compounds like ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate are synthesized via precursor condensation under controlled temperatures and solvents (e.g., DMF or THF) to optimize regioselectivity . For PB-22, key steps include:

- Indole-3-carboxylate precursor synthesis using Friedel-Crafts acylation.

- Quinoline coupling via nucleophilic substitution or esterification.

Critical factors include solvent polarity (to stabilize intermediates), temperature (40–80°C to avoid side reactions), and catalyst choice (e.g., H₂SO₄ for esterification). Impurity profiles should be monitored via HPLC-MS .

Q. How can researchers address thermal degradation of PB-22 during gas chromatography-mass spectrometry (GC-MS) analysis?

Methodological Answer: PB-22 and its analogs (e.g., QUPIC) undergo thermal degradation during GC-MS due to the labile ester bond. Mitigation strategies include:

- Alternative ionization methods : Use LC-MS/MS with electrospray ionization (ESI) to avoid high temperatures .

- Derivatization : Stabilize the molecule by silylation or acetylation to reduce decomposition.

- Low-temperature GC protocols : Optimize injector and column temperatures below 250°C.

Validation should include comparison with reference standards and degradation product identification (e.g., quinoline and indole fragments) .

Q. What legal considerations apply to the handling and storage of PB-22 in research laboratories?

Methodological Answer: PB-22 is classified as a Schedule I controlled substance in multiple jurisdictions (e.g., U.S., EU, and China) . Compliance requires:

- Licensing : Obtain DEA Schedule I research registrations.

- Secure storage : Use locked, access-controlled cabinets with inventory logs.

- Disposal protocols : Follow EPA/DOT guidelines for incineration or chemical neutralization.

Researchers must document chain-of-custody and adhere to institutional review boards (IRBs) for in vivo studies .

Advanced Research Questions

Q. What structural features of PB-22 contribute to its cannabinoid receptor activity, and how do modifications (e.g., fluorination) affect binding affinity?

Methodological Answer: PB-22’s activity at CB₁/CB₂ receptors is attributed to:

- Indole-3-carboxylate moiety : Mimics the acyl group of endogenous cannabinoids.

- Quinoline-8-yl group : Enhances lipophilicity and receptor docking.

Fluorination at the pentyl chain (e.g., 5F-PB-22) increases metabolic stability and potency due to reduced oxidative degradation . Binding assays (e.g., competitive displacement with [³H]CP-55,940) and molecular docking simulations can quantify affinity changes. For example, 5F-PB-22 shows 10x higher CB₁ affinity than PB-22 in rat brain homogenates .

Q. What are the challenges in detecting PB-22 metabolites in biological samples, and what analytical techniques are most effective?

Methodological Answer: PB-22 undergoes rapid phase I metabolism (hydrolysis, hydroxylation) and phase II glucuronidation, complicating detection. Strategies include:

- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms to identify unknown metabolites via accurate mass (<5 ppm error).

- Isotopic labeling : Synthesize deuterated PB-22 as an internal standard.

- Enzyme-assisted hydrolysis : Treat urine/blood with β-glucuronidase to liberate conjugated metabolites.

Recent studies identified 8-hydroxyquinoline and pentyl-indole carboxylate as major metabolites in human hepatocyte models .

Q. How do structural analogs of PB-22 (e.g., NPB-22) circumvent regulatory controls, and what analytical methods differentiate them?

Methodological Answer: Illicit analogs like NPB-22 (indazole core replacing indole) evade legislation targeting PB-22’s specific structure. Differentiation methods:

- NMR spectroscopy : Compare indole (δ 7.2–7.5 ppm) vs. indazole (δ 7.8–8.1 ppm) proton shifts.

- Raman spectroscopy : Distinct vibrational modes for indole (C-N stretch at ~1,380 cm⁻¹) vs. indazole.

- Immunoassays : Develop monoclonal antibodies targeting the quinoline-8-yl group.

Cross-reactivity studies are critical for forensic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.